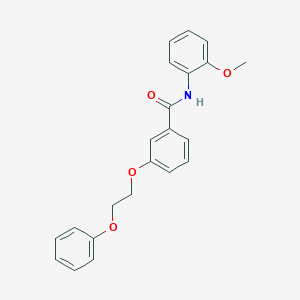![molecular formula C18H20N2O2 B268346 N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268346.png)
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as MLN4924, is a small molecule inhibitor that has shown promising results in the treatment of cancer. This compound selectively targets and inhibits the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. MLN4924 has been extensively studied in preclinical and clinical trials, and its potential as an anticancer agent has been widely recognized.
Mécanisme D'action
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide is an enzyme that is involved in the process of protein degradation, which is essential for the regulation of cellular processes. MLN4924 selectively inhibits the activity of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, leading to the accumulation of proteins that are targeted for degradation. This results in the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MLN4924 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
MLN4924 has several advantages and limitations for lab experiments. Its selectivity for N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide makes it a useful tool for studying the process of protein degradation. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the physiological conditions in vivo. Additionally, MLN4924 can be toxic to normal cells, which can limit its use in certain experiments.
Orientations Futures
For research on MLN4924 include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and the development of combination therapies with other anticancer agents. Additionally, the use of MLN4924 in other diseases, such as viral infections and autoimmune disorders, is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of MLN4924 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-nitrobenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methylbenzamide in the presence of a base to form the amide bond. The resulting compound is then subjected to a series of reactions to introduce the isopropylamino and carbonyl groups, leading to the formation of MLN4924.
Applications De Recherche Scientifique
MLN4924 has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. MLN4924 works by inhibiting the activity of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, which leads to the accumulation of proteins that are targeted for degradation, resulting in cell death.
Propriétés
Nom du produit |
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-methyl-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)14-8-6-9-15(11-14)20-18(22)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Clé InChI |
UFQACJVSVIMITF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)

![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)